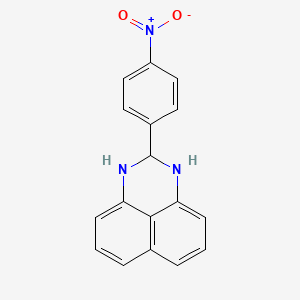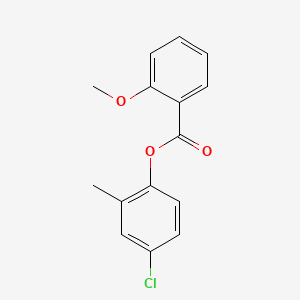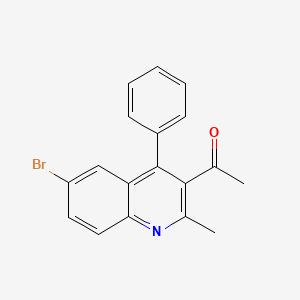![molecular formula C18H21N5OS B5613449 (1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5613449.png)
(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of compounds that exhibit significant interest in the field of medicinal chemistry, particularly as potential therapeutic agents due to their interaction with biological targets such as nicotinic acetylcholine receptors (nAChRs) (Eibl et al., 2013). These compounds are explored for their potential in treating cognitive disorders, indicating their importance in pharmaceutical research.
Synthesis Analysis
The synthesis of related diazabicyclo[nonane] derivatives involves complex chemical reactions, including the Mannich reaction, which is used for constructing N,S-containing heterocycles (Dotsenko et al., 2007). Another example includes the use of 1,4-diazabicyclo[2.2.2]octane as an efficient catalyst for synthesizing various heterocyclic compounds through multicomponent reactions in aqueous media, emphasizing the diversity of synthetic routes available for these compounds (Tahmassebi et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class, including diazabicyclo[nonane] derivatives, is critical for their biological activity. Structural diversity is achieved through different synthetic approaches, leading to compounds with varying properties and potential applications. The intricate molecular architecture of these compounds often includes multiple nitrogen atoms, which are key to their interaction with biological targets (Scanio et al., 2011).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, with their reactivity influenced by the presence of nitrogen atoms and the structural framework. For instance, the cycloaddition reaction is a common method for constructing novel heterocycles, showcasing the versatility of these compounds in forming complex structures (El-Nabi, 1997).
Physical Properties Analysis
The physical properties of diazabicyclo[nonane] derivatives, including solubility, melting points, and stability, are influenced by their molecular structure. The design of these compounds often aims at optimizing these properties to enhance their pharmaceutical potential, such as improving solubility or bioavailability (O’Donnell et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are crucial for the therapeutic potential of these compounds. Their ability to interact with specific receptors or enzymes can be finely tuned through modifications of their chemical structure, highlighting the importance of chemical properties in the design of new therapeutic agents (Eibl et al., 2013).
Propriétés
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-25-17-15(3-2-6-21-17)18(24)23-11-13-4-5-14(23)12-22(10-13)16-9-19-7-8-20-16/h2-3,6-9,13-14H,4-5,10-12H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZPVAZFCVSBR-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC3CCC2CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-N,N-dimethyl-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]azepan-3-amine](/img/structure/B5613367.png)
![1-[(5-bromo-3-pyridinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5613372.png)

![N-allyl-3-({[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5613383.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5613392.png)
![ethyl 5-methyl-4-oxo-3-[(3-pyridinylmethylene)amino]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613394.png)


![N-(2,4-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613426.png)

![2-ethyl-N-[3-(1H-indazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5613431.png)
![methyl 2-{[({[4-amino-6-(2-methoxyphenyl)-1,3,5-triazin-2-yl]amino}carbonyl)amino]sulfonyl}benzoate](/img/structure/B5613433.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-({2-[(2-phenylethyl)thio]pyridin-3-yl}carbonyl)pyrrolidin-3-ol](/img/structure/B5613457.png)